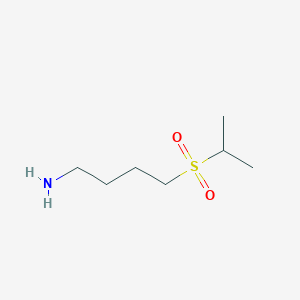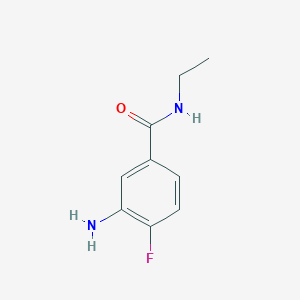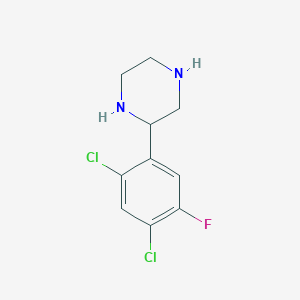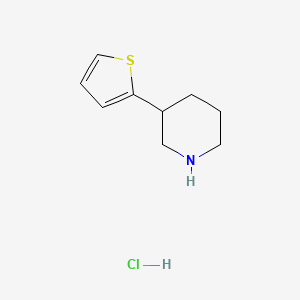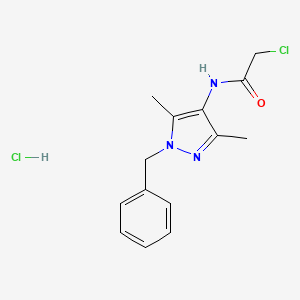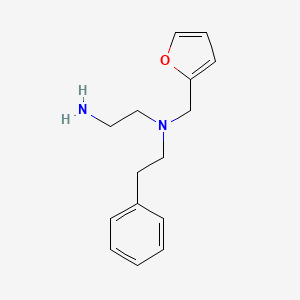
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine
Vue d'ensemble
Description
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine (NFPE) is an organic compound that belongs to the class of heterocyclic amines. It is a white, crystalline solid with a pungent odor and a melting point of 81-83 °C. NFPE has been used in a variety of applications due to its unique properties, including its ability to act as a catalyst, an antioxidant, and a ligand for various metal ions. Additionally, it has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been studied extensively in the fields of biochemistry and pharmacology. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. In addition, N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mécanisme D'action
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. Furthermore, it has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine has been found to possess antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, thus potentially serving as a drug delivery system. Furthermore, it has been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst, an antioxidant, and a ligand for various metal ions. Additionally, its low toxicity makes it a safe choice for use in laboratory experiments. The major limitation of using N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine in laboratory experiments is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
Future research on N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine should focus on its potential applications in the fields of medicine and pharmacology. Additionally, further research should be conducted to explore its potential use as a drug delivery system and its potential role in the treatment of neurological disorders. Furthermore, further studies should be conducted to investigate its potential role in the treatment of cancer and other diseases. Other potential areas of research include its potential use as an antioxidant, its ability to modulate neurotransmitter activity, and its potential role in the regulation of inflammation.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-9-11-17(13-15-7-4-12-18-15)10-8-14-5-2-1-3-6-14/h1-7,12H,8-11,13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJDVOGNGYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(2-phenylethyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



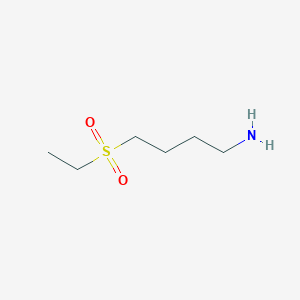
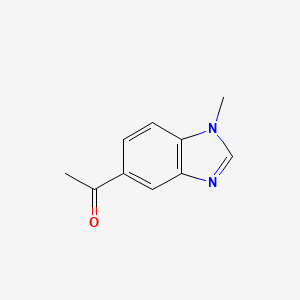

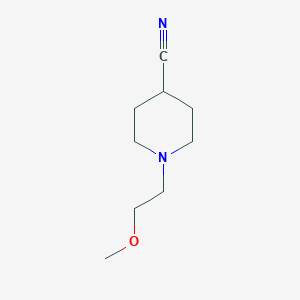
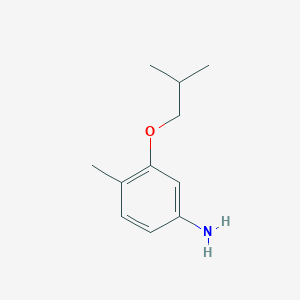
![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
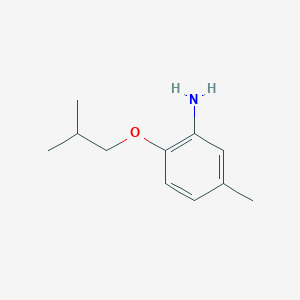
![4-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388019.png)
